molecular formula C19H29NO6 B4044239 1-[4-(3-Methoxyphenoxy)butyl]azepane;oxalic acid

1-[4-(3-Methoxyphenoxy)butyl]azepane;oxalic acid

Cat. No.: B4044239
M. Wt: 367.4 g/mol
InChI Key: UVIMOJFHNQJJBK-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxyphenoxy)butyl]azepane;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a 1-[4-(3-methoxyphenoxy)butyl]azepane moiety combined with oxalic acid, forming a salt. The presence of both the azepane ring and the methoxyphenoxy group contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[4-(3-methoxyphenoxy)butyl]azepane;oxalic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenol with 4-bromobutylamine to form 4-(3-methoxyphenoxy)butylamine.

    Cyclization: The intermediate undergoes cyclization with azepane to form 1-[4-(3-methoxyphenoxy)butyl]azepane.

    Salt Formation: Finally, the azepane derivative is reacted with oxalic acid to form the desired compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(3-Methoxyphenoxy)butyl]azepane;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The azepane ring can be reduced under specific conditions to form secondary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in studying receptor-ligand interactions.

    Medicine: Preliminary studies suggest its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-[4-(3-methoxyphenoxy)butyl]azepane;oxalic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can bind to specific sites on proteins, modulating their activity. The azepane ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-[4-(3-methoxyphenoxy)butyl]azepane;oxalic acid include:

    1-[4-(2-Methoxyphenoxy)butyl]azepane: This compound differs by the position of the methoxy group on the phenoxy ring.

    1-[4-(3-Methoxyphenoxy)butyl]piperidine: This compound has a piperidine ring instead of an azepane ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-methoxyphenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-19-16-9-8-10-17(15-16)20-14-7-6-13-18-11-4-2-3-5-12-18;3-1(4)2(5)6/h8-10,15H,2-7,11-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIMOJFHNQJJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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